molecular formula C20H15N3O3S2 B11149324 3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11149324
M. Wt: 409.5 g/mol
InChI Key: LENJGHNICWOCLN-UHFFFAOYSA-N
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Description

3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide: is a complex organic compound with the following chemical formula:

C26H24N2O2S2\text{C}_{26}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}_{2}C26​H24​N2​O2​S2​

. It belongs to the class of benzothienoquinazoline derivatives. Let’s break down its structure:

  • The core structure consists of a benzofuran ring fused with a thiadiazole ring.
  • The compound contains a phenylethyl group and a methyl group.
  • The carbonyl group (C=O) indicates the presence of an amide.

Preparation Methods

Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, we can infer that it involves the condensation of appropriate precursors. Researchers would likely explore various strategies to achieve this complex structure.

Industrial Production: Industrial-scale production methods remain proprietary, but they would likely involve efficient and scalable synthetic routes. Optimization for yield, purity, and cost-effectiveness would be essential.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur atom or the phenylethyl group.

    Substitution: Substitution reactions could occur at various positions, leading to structural modifications.

    Reduction: Reduction of the carbonyl group (C=O) could yield an amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, alkoxides) and appropriate solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would be crucial.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.

    Materials Science: Investigation of its properties for applications in organic electronics or sensors.

Biology and Medicine:

    Biological Activity: Evaluation of its effects on cellular processes or receptors.

    Drug Development: Screening for therapeutic potential.

Industry:

    Pharmaceuticals: Potential drug leads.

    Agrochemicals: Pesticides or herbicides.

    Materials: Functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research would be needed to elucidate this fully.

Biological Activity

3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N4O3S2
  • Molecular Weight : 452.55 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including antitumor , antimicrobial , and antioxidant properties. The following sections detail these activities.

Antitumor Activity

Recent studies have demonstrated the potential of this compound in inhibiting tumor cell proliferation. In vitro assays were conducted on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

Cell LineIC50 (µM)
A5496.26
HCC8276.48
NCI-H35816.00

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, surpassing that of standard antibiotics such as ampicillin.

BacteriaMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060
Enterobacter cloacae0.0040.008

The findings indicate that the compound could be effective against resistant bacterial strains .

Antioxidant Activity

The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

The biological effects of the compound are thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • DNA Binding : It exhibits strong binding affinity to DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound reduces oxidative damage to cellular components.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study involving xenograft models demonstrated tumor regression upon treatment with the compound, supporting its antitumor potential.
  • Clinical relevance was observed in antimicrobial susceptibility tests where the compound outperformed traditional antibiotics against resistant strains.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

3-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O3S2/c1-12-14-9-5-6-10-16(14)26-17(12)18(25)21-19-22-23-20(28-19)27-11-15(24)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,21,22,25)

InChI Key

LENJGHNICWOCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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